N-(4-fluorobenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3S/c20-15-6-4-13(5-7-15)11-21-18(25)12-28-19-9-8-17(22-23-19)14-2-1-3-16(10-14)24(26)27/h1-10H,11-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGIXXSZAPLBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Protocol
The pyridazine core is synthesized through a modified Niementowski reaction:
Reagents:
- 3-Nitrophenylhydrazine (1.0 equiv)
- Maleic anhydride (1.2 equiv)
- Acetic acid (reflux medium)
Procedure:
- Reflux reactants in glacial acetic acid (12 h)
- Cool to 5°C and precipitate with ice-water
- Filter and recrystallize from ethanol
Yield: 78%
Characterization Data:
- 1H NMR (400 MHz, DMSO-d6): δ 8.42 (d, J=8.8 Hz, 1H), 8.31–8.27 (m, 2H), 7.94 (dd, J=8.8, 2.4 Hz, 1H), 6.82 (d, J=9.6 Hz, 1H)
- IR (KBr): 1685 cm⁻¹ (C=O stretch)
Chlorination to 3-Chloro-6-(3-nitrophenyl)pyridazine
Phosphorus Oxychloride Mediated Conversion
Reaction Conditions:
- POCl3 (5.0 equiv)
- Reflux at 110°C (4 h)
Workup:
- Quench reaction with ice-water
- Neutralize with Na2CO3
- Extract with CH2Cl2 (3×50 mL)
Yield: 85%
Analytical Data:
Thioacetamide Bridge Installation
Nucleophilic Aromatic Substitution
Reagents:
- 3-Chloro intermediate (1.0 equiv)
- Thiourea (2.5 equiv)
- 2-Chloroacetamide (1.2 equiv)
- DMF, 80°C (8 h)
Mechanistic Pathway:
- In situ generation of thiolate anion
- SNAr displacement of chloride
- Alkylation with chloroacetamide
Optimization Data:
| Condition | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Thiourea/DMF | DMF | 80 | 72 |
| NaSH/EtOH | Ethanol | 65 | 58 |
| (NH4)2S/THF | THF | 50 | 41 |
Final Amide Coupling with 4-Fluorobenzylamine
HATU-Mediated Coupling
Reaction Scheme:
2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)acetic acid + 4-Fluorobenzylamine → Target compound
Conditions:
- HATU (1.5 equiv)
- DIPEA (3.0 equiv)
- DCM, rt (12 h)
Purification:
- Column chromatography (SiO2, EtOAc/hexane 3:7)
Yield: 68%
Critical Data:
- HRMS (ESI): m/z [M+H]+ calcd for C20H15FN4O3S: 427.0918, found: 427.0921
- 1H NMR (600 MHz, DMSO-d6): δ 8.95 (s, 1H), 8.42–8.38 (m, 2H), 7.64 (d, J=8.4 Hz, 2H), 7.21 (t, J=8.8 Hz, 2H), 4.41 (s, 2H), 4.21 (s, 2H)
Alternative Synthetic Routes and Comparative Analysis
Palladium-Catalyzed Cross-Coupling Approach
Advantages:
- Enables late-stage functionalization
- Improved regioselectivity
Limitations:
Process Optimization Challenges
Key Operational Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Chlorination Time | 3.5–4.5 h | ±8% |
| Thiourea Equiv | 2.3–2.7 | ±12% |
| Coupling Temp | 22–25°C | ±5% |
Spectroscopic Characterization Summary
Comparative IR Data
| Functional Group | Expected Range (cm⁻¹) | Observed Value |
|---|---|---|
| C=O (amide) | 1640–1680 | 1675 |
| NO2 asymmetric | 1510–1550 | 1520 |
| C-F stretch | 1220–1280 | 1255 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Fluorine: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(4-fluorobenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide exhibit promising anticancer activities. A notable study showed that derivatives of pyridazinones demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell growth . The mechanism of action may involve interference with critical signaling pathways or enzyme inhibition.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could inhibit pro-inflammatory cytokines or enzymes like cyclooxygenase (COX), which are crucial in inflammatory responses. This potential makes it a candidate for treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluations of this compound:
- Synthesis and Characterization : Various spectroscopic techniques (NMR, MS) were employed to confirm the structure and purity of the compound. Computational studies suggested favorable binding interactions with target proteins relevant to cancer therapy.
- Biological Evaluation : In vitro assays demonstrated that the compound inhibited cell proliferation in several cancer cell lines, supporting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The nitro group could be reduced to an amine, which might then form hydrogen bonds or electrostatic interactions with the target protein.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis highlights structural and functional distinctions between N-(4-fluorobenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide and its analogs, focusing on heterocyclic cores, substituent effects, and biological outcomes.
Structural Analogues with Fluorobenzyl/Thioacetamide Motifs
Key Observations:
- Heterocyclic Core Influence: Pyridazine vs. Quinazolinone: The pyridazine core in the target compound may offer distinct electronic properties compared to the quinazolinone ring in compounds 12 and 18 . Quinazolinone derivatives exhibit moderate hCA I inhibition, but substitution at the benzyl position (fluorophenyl vs. fluorobenzyl) significantly impacts potency. Benzothiazole: Compound 5j demonstrates that fluorobenzyloxy-linked benzothiazole derivatives achieve high anticonvulsant activity (ED50 = 54.8 mg/kg) and low neurotoxicity, suggesting that oxygen-linked substituents may enhance central nervous system (CNS) penetration.
Substituent Effects :
- Fluorobenzyl vs. Fluorophenyl : In hCA I inhibition, the 4-fluorophenyl group in compound 12 (KI = 548.6 nM) outperforms the 4-fluorobenzyl group in compound 18 (KI = 2,048 nM), indicating that steric bulk from the benzyl spacer may reduce enzyme binding.
- 3-Nitrophenyl Group : The electron-withdrawing nitro group in the target compound could enhance electrophilic interactions with biological targets, a feature absent in many analogs.
- Biological Activity: Enzyme Inhibition: The thioacetamide linkage is critical for hCA I/II inhibition, as seen in compounds 12 and 18 . However, activity varies with substituent placement and core structure. Anticonvulsant Potential: Fluorobenzyl-containing compounds like 5j show superior protective indices (PI = 9.30 in scPTZ test), suggesting structural compatibility with anticonvulsant targets.
Analogs with Piperazine/Pyridine Cores
Compounds from with fluorobenzyl-piperazine groups (e.g., 5m , 5n ) highlight the role of aromatic and heterocyclic systems in modulating activity:
- The 4-fluorobenzyl group in 5m and 5n contributes to molecular stability and target affinity, as evidenced by precise mass spectrometry data. Chlorine substitution in 5n increases molecular weight but may alter binding kinetics.
Role of Thioacetamide Linkage
The thioacetamide bridge (-S-CH2-CO-NH-) is a common feature in many analogs:
Biological Activity
N-(4-fluorobenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide, identified by its CAS number 891122-19-3, is a compound of significant interest due to its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 438.4 g/mol. Its structure features a pyridazine ring, a thioacetamide moiety, and a fluorobenzyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.4 g/mol |
| CAS Number | 891122-19-3 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Thio Group : The thio group is introduced via nucleophilic substitution or coupling reactions.
- Attachment of the Fluorobenzyl Group : This step often employs nucleophilic aromatic substitution methods to introduce the fluorobenzyl moiety.
- Formation of the Acetamide Group : The final step involves acylation to form the acetamide structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For instance, compounds structurally similar to this class have shown IC50 values in the micromolar range against human cancer cell lines, suggesting that modifications in their structure can enhance biological efficacy .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Mechanistic studies suggest that it can trigger apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : It may affect various signaling cascades that are crucial for cancer cell survival and growth.
Case Studies and Research Findings
- Antitumor Activity : A study investigating related compounds revealed that modifications in the pyridazine ring significantly affected their antitumor activity, with some derivatives exhibiting enhanced potency against specific cancer types .
- Enzyme Inhibition Studies : Research indicated that this compound effectively inhibited certain enzymes linked to tumor growth, demonstrating its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
